molecular formula C18H23N3O3S B6942878 N-(1-benzylsulfonylpiperidin-4-yl)-2-methyl-1H-pyrrole-3-carboxamide

N-(1-benzylsulfonylpiperidin-4-yl)-2-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B6942878
M. Wt: 361.5 g/mol
InChI Key: GJKOQBOOLCOAMH-UHFFFAOYSA-N
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Description

N-(1-benzylsulfonylpiperidin-4-yl)-2-methyl-1H-pyrrole-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a benzylsulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(1-benzylsulfonylpiperidin-4-yl)-2-methyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14-17(7-10-19-14)18(22)20-16-8-11-21(12-9-16)25(23,24)13-15-5-3-2-4-6-15/h2-7,10,16,19H,8-9,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKOQBOOLCOAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)NC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylsulfonylpiperidin-4-yl)-2-methyl-1H-pyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. One common method involves the condensation of a benzylsulfonyl chloride with a piperidine derivative under basic conditions, followed by the coupling of the resulting intermediate with a pyrrole carboxamide. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieving high purity and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylsulfonylpiperidin-4-yl)-2-methyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-benzylsulfonylpiperidin-4-yl)-2-methyl-1H-pyrrole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylsulfonylpiperidin-4-yl)-2-methyl-1H-pyrrole-3-carboxamide is unique due to its combination of a piperidine ring, a pyrrole ring, and a benzylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .

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